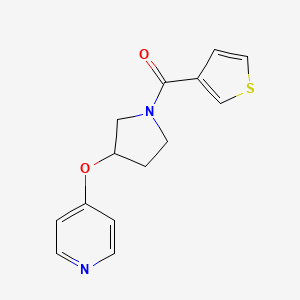
(3-(Pyridin-4-yloxy)pyrrolidin-1-yl)(thiophen-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrrolidine is a five-membered ring with one nitrogen atom, widely used by medicinal chemists to obtain compounds for the treatment of human diseases . Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . Thiophene is a heterocyclic compound with the formula C4H4S. Consisting of a flat five-membered ring, it is aromatic as indicated by its extensive substitution reactions .
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives is characterized by sp3 hybridization, contributing to the stereochemistry of the molecule, and increased three-dimensional coverage due to the non-planarity of the ring . The specific molecular structure of “(3-(Pyridin-4-yloxy)pyrrolidin-1-yl)(thiophen-3-yl)methanone” is not available in the sources I found.Chemical Reactions Analysis
The chemical reactions involving pyrrolidine derivatives often depend on the functional groups attached to the pyrrolidine ring . The specific chemical reactions for “this compound” are not available in the sources I found.Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For pyrrolidine, these properties include the ability to efficiently explore the pharmacophore space due to sp3 hybridization . The specific physical and chemical properties for “this compound” are not available in the sources I found.Applications De Recherche Scientifique
Molecular Structure and Isomorphism : A study focused on isomorphous structures related to this compound, highlighting the significance of chlorine-methyl exchange and the challenges in detecting isomorphism due to disorder in such structures (Swamy et al., 2013).
Spectroscopic Properties and Quantum Chemistry Calculations : Investigations into the electronic absorption, excitation, and fluorescence properties of related compounds have been conducted. This research also utilized quantum chemistry calculations for understanding the structural behavior of these compounds in various solvents (Al-Ansari, 2016).
Synthesis and Antimicrobial Activities : There's research on the synthesis and characterization of organotin(IV) complexes derived from similar compounds. These studies also explored the antimicrobial activities of these complexes against various microbes (Singh et al., 2016).
Potential Anti-Tumor Agents : Research has been conducted on derivatives of similar compounds for their cytotoxic properties and potential as anti-tumor agents. This includes studying the structure-activity relationships of these compounds (Hayakawa et al., 2004).
Crystal and Molecular Structure Analysis : Studies on crystal and molecular structure analysis of related compounds provide insights into their geometrical configuration and molecular interactions, which is crucial for understanding their chemical behavior (Lakshminarayana et al., 2009).
Development of Chemosensors for Metal Ions : Research into the synthesis and characterization of naphthoquinone-based chemosensors, including similar compounds, for detecting transition metal ions highlights the potential application in sensing technologies (Gosavi-Mirkute et al., 2017).
Synthesis of Oligothiophenes with Stable Radicals : The synthesis and modeling of oligothiophenes bearing stable radicals, including derivatives of this compound, have been studied for their potential in organic electronics and materials science (Chahma et al., 2021).
Mécanisme D'action
The mechanism of action of pyrrolidine derivatives can vary widely depending on the specific compound and its target. For example, some pyrrolidine derivatives have been designed and synthesized for their anti-tubercular activity . The specific mechanism of action for “(3-(Pyridin-4-yloxy)pyrrolidin-1-yl)(thiophen-3-yl)methanone” is not available in the sources I found.
Safety and Hazards
The safety and hazards of a compound depend on its specific structure and properties. Some pyrrolidine derivatives have been evaluated for their cytotoxicity on human cells . The specific safety and hazards for “(3-(Pyridin-4-yloxy)pyrrolidin-1-yl)(thiophen-3-yl)methanone” are not available in the sources I found.
Orientations Futures
Propriétés
IUPAC Name |
(3-pyridin-4-yloxypyrrolidin-1-yl)-thiophen-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S/c17-14(11-4-8-19-10-11)16-7-3-13(9-16)18-12-1-5-15-6-2-12/h1-2,4-6,8,10,13H,3,7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGHIIZKVUCCALC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=NC=C2)C(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
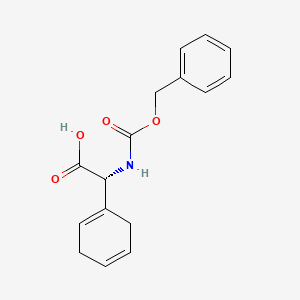

![(Z)-ethyl 2-((2-ethoxybenzoyl)imino)-1-isobutyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2806807.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2806809.png)
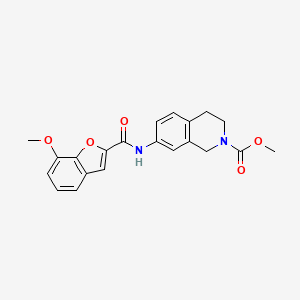
![4-[(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)oxy]benzoic acid](/img/structure/B2806812.png)
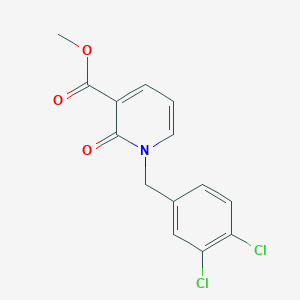
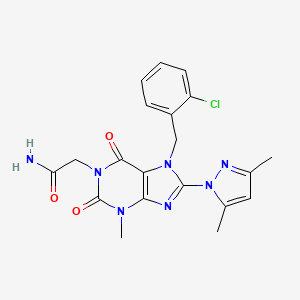
![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-ethyl-N-(o-tolyl)propanamide](/img/structure/B2806815.png)
![N-(4-butylphenyl)-2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2806816.png)
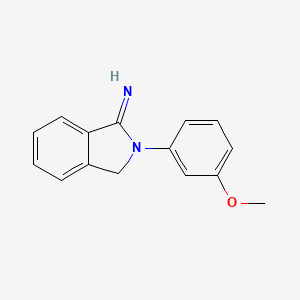
![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(4-fluorobenzyl)thiophene-2-carboxamide](/img/structure/B2806818.png)

![3-(Ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 2-bromobenzoate](/img/structure/B2806822.png)
